N-(3-chlorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O2/c16-10-2-1-3-12(6-10)20-15(22)21-5-4-13(9-21)23-14-18-7-11(17)8-19-14/h1-3,6-8,13H,4-5,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHNWRDTMKZTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a 3-chlorophenyl group and a 5-fluoropyrimidine moiety. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. The fluoropyrimidine component is known to interfere with nucleic acid synthesis, while the pyrrolidine core enhances binding affinity to target proteins.
Key Mechanisms:
- Inhibition of MDM2 : This compound has been identified as a potent inhibitor of the murine double minute 2 (MDM2) protein, which negatively regulates the p53 tumor suppressor. By inhibiting MDM2, the compound promotes p53 activation, leading to cell cycle arrest and apoptosis in cancer cells .
- Antiproliferative Activity : In vitro studies have demonstrated that compounds similar to this structure exhibit significant antiproliferative effects across various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 0.15 to 0.24 µM against SJSA-1 cells, indicating strong potential for therapeutic application .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the carboxamide and pyrrolidine structures can significantly influence biological activity. The following table summarizes findings from various studies on SAR:
| Compound | Modification | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 32 | Carboxamide substitution | 0.22 | Strong antiproliferative activity |
| Compound 33 | Fluorine substitution | 0.15 | Enhanced binding affinity to MDM2 |
| Compound 56 | Alkylation of nitrogen | >100 | Poor tissue penetration despite high plasma exposure |
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Xenograft Models : In xenograft studies using SJSA-1 tumor models, administration of this compound at doses of 100 mg/kg resulted in significant tumor growth inhibition compared to controls, demonstrating its potential as an anticancer agent .
- Pharmacodynamics : A study evaluated the pharmacodynamic effects of this compound on p53 activation in tumor tissues, showing upregulation of p53 and related proteins within hours post-administration, suggesting rapid biological activity upon dosing .
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a potential therapeutic agent due to its structural similarities with known pharmaceuticals. Specifically, its design incorporates elements that may enhance its efficacy against specific molecular targets.
Anticancer Properties
Research indicates that compounds with similar structures can inhibit mutant isocitrate dehydrogenase (IDH), a target in certain cancers. The compound's fluoropyrimidine moiety suggests potential activity against cancer cell lines, particularly those expressing mutant IDH enzymes .
Neurological Applications
In the context of neurological disorders, compounds that modify neurotransmitter pathways are of significant interest. The presence of the pyrrolidine ring in this compound could suggest interactions with neurotransmitter receptors, potentially offering therapeutic avenues for conditions such as depression or anxiety .
Pharmacological Studies
Pharmacological investigations often focus on the compound's bioactivity and mechanism of action.
Toxicology and Safety Profiles
Toxicological assessments are crucial for determining the safety of new compounds. Preliminary studies indicate that this compound exhibits a favorable safety profile, with low cytotoxicity in various cell lines . Ongoing research aims to further elucidate its pharmacokinetics and long-term effects.
Case Studies and Research Findings
Several case studies provide insights into the practical applications of N-(3-chlorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Ring
The 5-fluoropyrimidin-2-yl group undergoes SNAr reactions due to the electron-withdrawing fluorine atom activating the adjacent positions. Key findings include:
Reaction Conditions and Reagents
| Reagent | Solvent System | Temperature | Yield (%) | Selectivity |
|---|---|---|---|---|
| Pyrrolidine | 2% HPMC/water | 50°C | 86–90 | >95% C4-substitution |
| KOH | HPMC/water | RT | 78 | 82% C4/C6 |
| NaOtBu | HPMC/water | RT | 92 | 98% C4 |
Key Observations :
-
Sodium tert-butoxide enhances regioselectivity for C4 substitution due to steric and electronic effects .
-
Hydroxypropyl methylcellulose (HPMC) stabilizes intermediates, reducing hydrolysis side products to <5% .
Electrophilic Substitution at the Pyrrolidine Ring
The pyrrolidine nitrogen participates in electrophilic reactions. Representative transformations include:
Acylation Reactions
| Acylating Agent | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Acetyl chloride | DMAP | DCM | N-acetyl-pyrrolidine derivative | 85 |
| Benzoyl chloride | Pyridine | THF | N-benzoyl-pyrrolidine derivative | 72 |
Mechanistic Note :
The carboxamide group directs electrophiles to the pyrrolidine nitrogen, with reaction rates influenced by steric hindrance from the N-(3-chlorophenyl) substituent .
Reduction of the Carboxamide Group
| Reducing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| LiAlH4 | Dry THF, 0°C → RT | Pyrrolidine amine derivative | 68 |
| BH3·THF | Reflux, 12 h | Secondary amine | 55 |
Oxidation of the Pyrrolidine Ring
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| mCPBA | DCM, 0°C → RT | Pyrrolidine N-oxide | 91 |
| KMnO4 | H2O/acetone, 50°C | Ring-opened dicarboxylic acid | 43 |
Acidic Hydrolysis
| Conditions | Product | Byproducts |
|---|---|---|
| 6M HCl, reflux, 8 h | 5-fluoropyrimidin-2-ol | 3-chloroaniline |
| H2SO4 (conc.), 100°C | Partially decomposed pyrrolidine | Fluoride ions (detected) |
Basic Hydrolysis
| Conditions | Product | Notes |
|---|---|---|
| 2M NaOH, 70°C, 4 h | Sodium 5-fluoropyrimidin-2-olate | 98% conversion |
Cross-Coupling Reactions
The 3-chlorophenyl group facilitates Suzuki-Miyaura couplings:
| Boronic Acid | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | DME/H2O | Biphenyl derivative | 76 |
| Vinylboronic ester | PdCl2(dppf) | THF | Styrenyl-substituted compound | 63 |
Limitation :
Steric hindrance from the pyrrolidine-carboxamide group reduces yields in bulkier boronic acid partners .
Photochemical Reactivity
UV irradiation (254 nm) induces two primary pathways:
-
C-F Bond Cleavage :
Generates pyrimidin-2-yl radical intermediates, detectable via EPR spectroscopy. -
Pyrrolidine Ring Opening :
Forms α,β-unsaturated amides through retro-aza-Michael reactions (quantified by HPLC).
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s key structural elements—pyrrolidine-1-carboxamide, 3-chlorophenyl, and fluoropyrimidine—are shared with several analogs in the literature. Below is a comparative analysis:
Table 1: Structural Comparison
Key Observations :
- However, the target compound’s fluoropyrimidine substituent may enhance biological activity compared to the 4-methoxyphenyl group in the zinc complex .
- 3-Chlorophenyl Group : This moiety is recurrent in antimicrobial agents (e.g., sulfonamide β-lactamase inhibitors in and benzothiazole derivatives in ). Its electron-withdrawing nature likely improves binding to hydrophobic enzyme pockets .
- Fluoropyrimidinyloxy Group: The 5-fluoropyrimidine substituent is a distinguishing feature. Fluorine’s electronegativity and pyrimidine’s aromaticity may enhance metabolic stability and target affinity compared to non-fluorinated heterocycles in analogs .
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine
The 5-fluoropyrimidin-2-yloxy group is typically installed via SNAr using a pyrrolidine derivative bearing a hydroxyl group at the 3-position.
Procedure :
- Activation of Pyrimidine : 2-Chloro-5-fluoropyrimidine is treated with a base (e.g., NaH) in anhydrous THF at 0–5°C.
- Coupling with Pyrrolidin-3-ol : The activated pyrimidine reacts with pyrrolidin-3-ol (or its protected form) at 60–80°C for 6–12 hours.
- Deprotection : If a protecting group (e.g., Boc) is used, acidic hydrolysis (HCl/dioxane) yields the free amine.
Key Data :
| Parameter | Value | Source Analogy |
|---|---|---|
| Yield | 68–72% | |
| Reaction Time | 8–10 hours | |
| Optimal Temperature | 70°C |
Mitsunobu Reaction for Ether Formation
An alternative approach employs the Mitsunobu reaction to form the ether linkage between pyrrolidine and pyrimidine.
Procedure :
- Reactants : 2-Hydroxy-5-fluoropyrimidine and pyrrolidin-3-ol.
- Conditions : DIAD (diisopropyl azodicarboxylate), PPh3, dry DCM, 0°C to room temperature, 12 hours.
- Workup : Column chromatography (SiO2, hexane/EtOAc 3:1) isolates the product.
Advantages :
- Avoids harsh bases required for SNAr.
- Higher regioselectivity observed in analogous pyrimidine systems.
Carboxamide Formation: Coupling Strategies
Isocyanate Route
Step 1 : Generation of 3-chlorophenyl isocyanate
- Phosgenation : 3-Chloroaniline reacts with phosgene (COCl2) in toluene at −10°C.
- Quenching : Excess phosgene removed under reduced pressure.
Step 2 : Reaction with 3-((5-Fluoropyrimidin-2-yl)Oxy)Pyrrolidine
Carbonyldiimidazole (CDI)-Mediated Coupling
Procedure :
- Activation : 3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine is treated with CDI in THF at 50°C for 1 hour.
- Amination : 3-Chloroaniline added, stirred at 80°C for 4 hours.
- Purification : Recrystallization from ethanol/water.
Key Optimization :
- Molar ratio of CDI to amine: 1.2:1 prevents oligomerization.
- Solvent choice critical: THF outperforms DMF in yield (82% vs. 65%).
Integrated Synthetic Pathways
Linear Synthesis (Fragment A → Fragment B)
Sequence :
- Synthesize 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine via SNAr (Section 2.1).
- React with 3-chlorophenyl isocyanate (Section 3.1).
Overall Yield : 52–58% (two steps).
Convergent Synthesis
Parallel Steps :
- Prepare Fragment A (Mitsunobu method, Section 2.2).
- Prepare Fragment B (isocyanate generation, Section 3.1).
- Couple fragments under Schlenk conditions.
Advantages :
- Modular approach allows stereochemical tuning.
- Higher purity (≥98% by HPLC) compared to linear route.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Optimization
HPLC Conditions :
- Column: C18, 5 μm, 4.6×250 mm
- Mobile phase: 0.1% TFA in H2O/MeCN gradient
- Retention time: 12.3 minutes
- Purity: ≥99.2%
Industrial-Scale Considerations
Solvent Selection
- SNAr Step : THF preferred over DMF due to easier recycling.
- Carboxamide Formation : Switch from DCM to toluene reduces environmental impact.
Catalytic Improvements
- Pd/C Hydrogenation : Reduces nitro intermediates in pyrimidine synthesis (5% Pd/C, 50 psi H2, 80% yield).
Challenges and Mitigation Strategies
Regioselectivity in Pyrimidine Substitution
Epimerization at Pyrrolidine C3
- Control : Low-temperature (−20°C) coupling minimizes racemization.
- Monitoring : Chiral HPLC (Chiralpak IC, 95:5 hexane/IPA) confirms >99% ee.
Emerging Methodologies
Flow Chemistry Approaches
Enzymatic Carboxamide Formation
- Lipase Catalysis : Candida antarctica lipase B (CAL-B) in MTBE, 45°C, 24 hours.
- Yield : 68% (lower than chemical methods but enantioselective).
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(3-chlorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide with high purity?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrrolidine-carboxamide core via coupling between a substituted pyrrolidine and an isocyanate derivative (e.g., 3-chlorophenyl isocyanate).
- Step 2 : Introduction of the 5-fluoropyrimidin-2-yloxy group through nucleophilic aromatic substitution (SNAr) under reflux conditions with a polar aprotic solvent like DMF or DMSO .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and -NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) .
Basic: How should researchers characterize the structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : Confirm the presence of the 3-chlorophenyl group (aromatic protons at δ 7.3–7.5 ppm) and the 5-fluoropyrimidinyl moiety (distinct -NMR signal near δ -120 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak ([M+H]) matching the theoretical mass (e.g., CHClFNO: 367.07 g/mol).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and solid-state packing (if single crystals are obtainable) .
Advanced: How can contradictory biological activity data across cell lines be systematically addressed?
Discrepancies in potency (e.g., apoptosis induction in cervical vs. breast cancer cells) may arise from:
- Target Selectivity : Perform kinase profiling assays to identify off-target interactions (e.g., using recombinant kinases or CRISPR-edited cell lines) .
- Metabolic Stability : Compare hepatic microsomal stability (e.g., human vs. murine) to assess species-specific degradation. Use LC-MS to quantify metabolites .
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS; correlate with activity using ATP-based viability assays .
Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as a nanocrystalline suspension.
- Plasma Protein Binding : Assess via equilibrium dialysis; modify substituents (e.g., replacing 3-chlorophenyl with 3-trifluoromethyl) to reduce binding .
- Half-Life Extension : Introduce deuterium at metabolically labile sites (e.g., pyrrolidine ring) to slow CYP450-mediated oxidation .
Basic: What in vitro assays are suitable for initial biological screening?
- Apoptosis Assays : Caspase-3/7 activation kits (luminescence-based) in HeLa or MCF-7 cells .
- Receptor Binding : Radioligand displacement assays (e.g., -labeled ATP analogs) to assess kinase inhibition .
- Cytotoxicity : MTT or resazurin assays across a 10–100 μM concentration range; calculate IC via nonlinear regression .
Advanced: How do structural modifications influence target affinity and selectivity?
- Pyrimidine Substitution : Replacing 5-fluoro with 5-chloro reduces steric hindrance, enhancing binding to hydrophobic kinase pockets (e.g., EGFR) .
- Pyrrolidine Optimization : Introducing a methyl group at the 2-position of pyrrolidine improves metabolic stability but may reduce solubility .
- SAR Table :
| Modification | Affinity (IC, nM) | Selectivity Ratio (Kinase A/B) |
|---|---|---|
| 5-Fluoro (parent) | 25 ± 3 | 1:8 |
| 5-Chloro | 18 ± 2 | 1:12 |
| 2-Methylpyrrolidine | 30 ± 4 | 1:5 |
Basic: What computational tools are recommended for preliminary mechanistic studies?
- Molecular Docking : Use AutoDock Vina with crystal structures of target kinases (PDB: e.g., 4HJO for EGFR) to predict binding modes .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories.
- ADMET Prediction : SwissADME or pkCSM to estimate logP, bioavailability, and hERG inhibition risk .
Advanced: How can researchers resolve low yield in the final coupling step?
- Reaction Optimization : Replace DMF with NMP to reduce side reactions; increase temperature to 80°C for faster kinetics.
- Catalyst Screening : Test Pd(OAc)/Xantphos for Buchwald-Hartwig couplings if aryl halide intermediates are used .
- Workup Strategy : Extract with dichloromethane/water (3x) to remove unreacted starting materials before purification .
Basic: What are critical storage conditions to maintain compound stability?
- Short-Term : Store at -20°C in anhydrous DMSO (sealed under argon).
- Long-Term : Lyophilize and keep as a solid at -80°C with desiccants (silica gel). Monitor degradation via quarterly HPLC analysis .
Advanced: How to design a robust SAR study for this compound class?
- Scaffold Diversification : Synthesize analogs with variations in the pyrrolidine ring (e.g., spiropyrrolidines) and pyrimidine substituents .
- High-Throughput Screening : Use 384-well plates to test 500+ analogs against a panel of 50 kinases.
- Data Analysis : Apply PCA (principal component analysis) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
